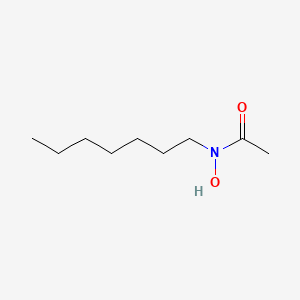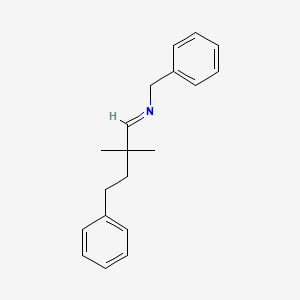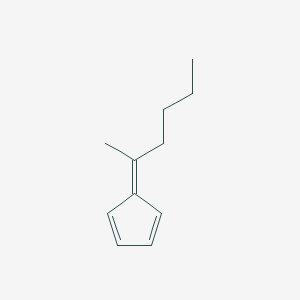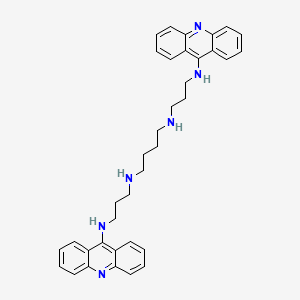
2-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-Penta-2,4-dien-2-ylpyridine and 2,4,6-trinitrophenol. It is recognized for its explosive properties and has been used in various applications, including as a dye and in the manufacture of colored glass .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Trinitrophenol can be synthesized through the nitration of phenol using concentrated nitric acid. This process involves the substitution of hydrogen atoms on the benzene ring with nitro groups, resulting in the formation of 2,4,6-trinitrophenol . The reaction conditions typically require the use of concentrated nitric acid and sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the nitration of phenol or its derivatives under controlled conditions to ensure safety and efficiency. The process is carefully monitored to prevent the formation of unwanted by-products and to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form picric acid derivatives.
Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like sulfuric acid.
Major Products Formed
Oxidation: Picric acid derivatives.
Reduction: Aminophenols.
Substitution: Various nitrophenol derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitrophenol has a wide range of scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metals and other compounds.
Biology: Studied for its effects on biological systems, including its potential as a mutagen and carcinogen.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Employed in the manufacture of explosives, dyes, and colored glass.
Wirkmechanismus
The mechanism of action of 2,4,6-trinitrophenol involves its ability to undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups. This increases the compound’s reactivity towards electrophiles, making it a potent reagent in various chemical processes . The molecular targets and pathways involved include interactions with nucleophiles and the formation of stable complexes with metals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar nitro groups but different structural properties.
Nitrobenzene: A simpler nitroaromatic compound with fewer nitro groups.
2-Nitrophenol: A mono-nitro derivative of phenol with different reactivity and applications.
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and explosive properties, which make it more reactive and potent compared to other nitroaromatic compounds . Its ability to form stable complexes with metals and its historical significance in various industrial applications further highlight its distinct characteristics .
Eigenschaften
CAS-Nummer |
60499-20-9 |
|---|---|
Molekularformel |
C16H14N4O7 |
Molekulargewicht |
374.30 g/mol |
IUPAC-Name |
2-penta-2,4-dien-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-3-6-9(2)10-7-4-5-8-11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1H2,2H3;1-2,10H |
InChI-Schlüssel |
RZIFSJBSSQAZIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=C)C1=CC=CC=N1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine](/img/structure/B14601049.png)

![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)

![2,2'-[Undeca-2,9-diyne-1,11-diylbis(oxy)]bis(oxane)](/img/structure/B14601065.png)

![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)


